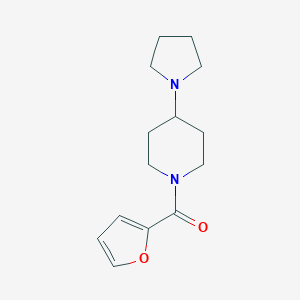![molecular formula C20H23ClN2O3 B247254 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has been used recreationally due to its hallucinogenic properties. However, TFMPP has also been studied for its potential applications in scientific research.
Wirkmechanismus
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine is believed to exert its psychoactive effects by acting as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It may also interact with other neurotransmitter systems in the brain, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It may also affect mood, cognition, and perception, leading to hallucinations and altered states of consciousness.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine has several advantages for use in scientific research. It is relatively easy to synthesize and has a well-characterized mechanism of action. It also produces consistent effects across different individuals and experimental conditions.
However, there are also limitations to the use of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine in lab experiments. Its psychoactive effects can be unpredictable and may vary depending on the individual and the dose used. It may also produce unwanted side effects that could confound the results of the experiment.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. It may also be useful for studying the role of serotonin and other neurotransmitter systems in the brain.
Another area of research could focus on developing new compounds based on the structure of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine that have improved pharmacological properties and fewer side effects. This could lead to the development of new drugs for a range of neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine is a synthetic compound that has been studied for its potential applications in scientific research. It has a well-characterized mechanism of action and produces consistent effects across different individuals and experimental conditions. While there are limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
Synthesemethoden
The synthesis of 1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine involves the reaction of 1-(4-chlorophenoxy)acetyl chloride with 4-(3-methoxybenzyl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with various neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition.
Eigenschaften
Molekularformel |
C20H23ClN2O3 |
|---|---|
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-19-4-2-3-16(13-19)14-22-9-11-23(12-10-22)20(24)15-26-18-7-5-17(21)6-8-18/h2-8,13H,9-12,14-15H2,1H3 |
InChI-Schlüssel |
ZQTKRAPFYVCYTH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B247171.png)
![ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247173.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247174.png)
![ethyl 4-(3-(2-furyl)-4-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247178.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247179.png)
![ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B247183.png)
![ethyl 4-(4-[4-(methoxycarbonyl)phenyl]-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247184.png)
![ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247191.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247194.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247196.png)



methanone](/img/structure/B247204.png)